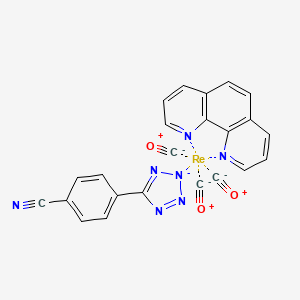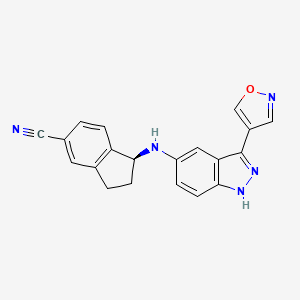
Anticancer agent 158
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 158 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 158 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Scientific Research Applications
Anticancer agent 158 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of anticancer activity and developing new therapeutic agents. In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression. In medicine, this compound is being explored for its potential as a therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of novel anticancer drugs and formulations .
Mechanism of Action
The mechanism of action of anticancer agent 158 involves the inhibition of key molecular targets and pathways involved in cancer cell proliferation and survival. This compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells. The specific molecular targets and pathways may include the inhibition of enzymes, disruption of cellular signaling pathways, and modulation of gene expression .
Comparison with Similar Compounds
- Benzimidazole derivatives
- Coumarin-based anticancer agents
- Natural compounds with anticancer properties (e.g., curcumin, resveratrol)
Properties
Molecular Formula |
C27H27N9OS2 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-5-[(E)-N-[[5-[(4-methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H27N9OS2/c1-15(22-14-28-23-9-7-6-8-21(22)23)31-35-26-29-16(2)24(38-26)17(3)32-36-27-30-18(4)25(39-27)34-33-19-10-12-20(37-5)13-11-19/h6-14,28H,1-5H3,(H,29,35)(H,30,36)/b31-15+,32-17+,34-33? |
InChI Key |
GLDWAVZGZYOJOG-SIJOGSBESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C(\C)/C2=CNC3=CC=CC=C32)/C(=N/NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)/C |
Canonical SMILES |
CC1=C(SC(=N1)NN=C(C)C2=CNC3=CC=CC=C32)C(=NNC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


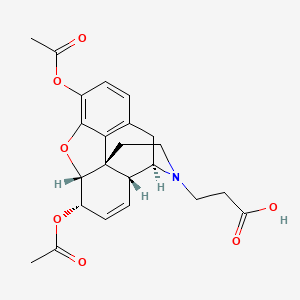
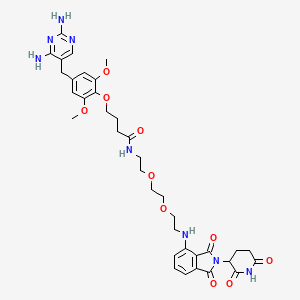
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

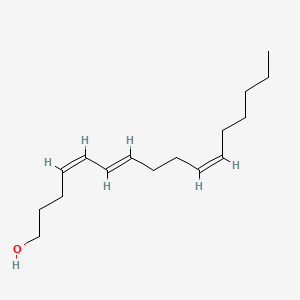
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
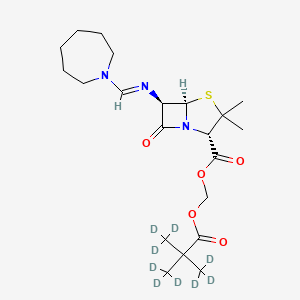
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
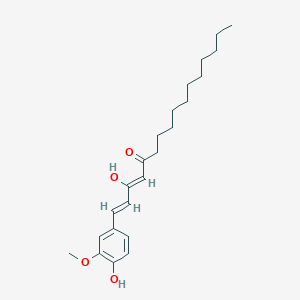
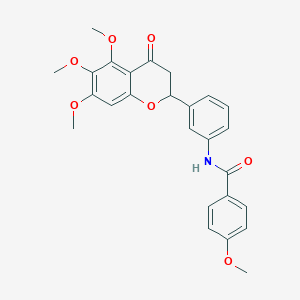
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
